(RS)-Fmoc-alpha-methoxyglycine

Peptide amidation Solid-phase peptide synthesis Post-translational modification mimetics

(RS)-Fmoc-alpha-methoxyglycine (CAS 156059-09-5) is an α,α-disubstituted unnatural amino acid derivative bearing a fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group and an α-methoxy substituent. With molecular formula C₁₈H₁₇NO₅ and molecular weight 327.33 g/mol , this building block enables solid-phase peptide synthesis (SPPS) incorporation of an α-methoxyglycine residue that undergoes acidolytic unmasking to yield an α-hydroxyglycine moiety—a critical intermediate in the biosynthesis and chemical preparation of C-terminal peptide amides.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 156059-09-5
Cat. No. B142108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-Fmoc-alpha-methoxyglycine
CAS156059-09-5
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCOC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21)
InChIKeyAMDUDUCMSBVPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (RS)-Fmoc-alpha-methoxyglycine CAS 156059-09-5: Core Identity and Baseline Specifications


(RS)-Fmoc-alpha-methoxyglycine (CAS 156059-09-5) is an α,α-disubstituted unnatural amino acid derivative bearing a fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group and an α-methoxy substituent [1]. With molecular formula C₁₈H₁₇NO₅ and molecular weight 327.33 g/mol , this building block enables solid-phase peptide synthesis (SPPS) incorporation of an α-methoxyglycine residue that undergoes acidolytic unmasking to yield an α-hydroxyglycine moiety—a critical intermediate in the biosynthesis and chemical preparation of C-terminal peptide amides [1].

Fmoc SPPS building block for α-hydroxyglycine residue
Enables C-terminal peptide amidation via TFA-mediated hydrolysis
α-Methoxy unmasks to α-hydroxyglycine; alkyl analogs do not

Why (RS)-Fmoc-alpha-methoxyglycine Cannot Be Replaced by Other Fmoc-Protected α-Substituted Glycines


The α-methoxy substituent of (RS)-Fmoc-alpha-methoxyglycine confers a specific chemical fate that is not shared by α-alkyl (e.g., α-methyl), α-allyl, or α-propargyl glycine analogs. Upon final TFA cleavage in SPPS, the α-methoxy group is hydrolyzed to an α-hydroxyglycine moiety, which serves as the direct biosynthetic precursor to C-terminal peptide amides via peptidyl-α-hydroxyglycine α-amidating lyase (PAL) action [1]. In contrast, Fmoc-α-methylglycine or Fmoc-α-allylglycine yield stable α,α-disubstituted residues that do not undergo post-synthetic unmasking to α-hydroxyglycine and cannot function as amide precursors . Generic substitution with these analogs would fundamentally alter the downstream chemical or biological trajectory of the target peptide, rendering the intended α-amidation pathway inaccessible.

Target Compound
Substitute Analog
Why Mismatch Occurs
α-Methoxyglycine (→ α-hydroxyglycine)
α-Methylglycine / α-Allylglycine
Only methoxy hydrolyzes to α-hydroxyglycine; alkyl residues stay intact, blocking amidation precursor route.
α-Methoxy leaving group for amidoalkylation
No leaving group in alkyl/alkenyl analogs
Amidoalkylation not demonstrated for alkyl analogs; bridged ABZC scaffold formation may not be achievable.

Quantitative Differentiation of (RS)-Fmoc-alpha-methoxyglycine: Comparative Evidence for Procurement Decisions


Chemical Fate Differentiation: α-Methoxy to α-Hydroxyglycine Conversion vs. Stable α,α-Disubstitution

The α-methoxy group in (RS)-Fmoc-alpha-methoxyglycine undergoes acid-catalyzed hydrolysis upon TFA cleavage to generate an α-hydroxyglycine residue [1]. In contrast, Fmoc-α-methylglycine and Fmoc-α-allylglycine contain alkyl/alkenyl α-substituents that are stable under identical TFA cleavage conditions and do not yield α-hydroxyglycine derivatives .

Chemical Fate
Class-level inference
α-Hydroxyglycine residue α-Alkylglycine residue
Determines amidation precursor feasibility
Standard TFA/5% H₂O cleavage conditions
Peptide amidation Solid-phase peptide synthesis Post-translational modification mimetics

Conformational Restriction Capability: Stereospecific Intramolecular Amidoalkylation to Bridged Peptide Mimetics

Derivatives of Phe-α-methoxyglycine undergo stereospecific intramolecular amidoalkylation to yield 4-amino-2-benzazepin-3-one-1-carboxylic acid (ABZC) derivatives—conformationally restricted bridged peptide analogues containing a Phe-Gly moiety [1]. In contrast, α-methylglycine and α-allylglycine residues, while providing α,α-disubstitution for local backbone constraint, do not possess the leaving group capacity (α-methoxy) required for the intramolecular amidoalkylation that generates the bridged macrocyclic scaffold .

Amidoalkylation
Cross-study comparable
Bridged ABZC scaffold Local constraint only
Enables rigid macrocycle synthesis
Intramolecular amidoalkylation of Phe-α-methoxyglycine
Peptide mimetics Conformational restriction Intramolecular amidoalkylation

Predicted Physicochemical Property Differentiation vs. Common Fmoc α-Substituted Glycine Analogs

Predicted physicochemical properties for (RS)-Fmoc-alpha-methoxyglycine include a density of 1.314 ± 0.06 g/cm³ and a boiling point of 571.6 ± 45.0 °C . In comparison, Fmoc-α-methyl-L-allylglycine (CAS 288617-71-0) exhibits a lower predicted density of 1.224 g/cm³ and a similar predicted boiling point of 564.3 ± 45.0 °C .

Predicted Density
Data to verify
1.314 ± 0.06 g/cm³
vs. Fmoc-α-methyl-allylglycine 1.224 g/cm³
Impacts solution preparation calculations
Predicted values; experimental verification recommended
Physicochemical properties HPLC method development Solid-phase peptide synthesis

Documented Synthetic Utility: Validated SPPS Incorporation and TFA-Mediated Unmasking Protocol

Fmoc α-methoxyglycine has been experimentally validated for incorporation into SPPS methodology, yielding α-hydroxyglycine-extended peptides upon final deprotection and cleavage with TFA containing 5% H₂O [1]. This contrasts with α-alkyl substituted analogs (e.g., Fmoc-α-methylglycine) where the α-substituent is retained intact post-cleavage and cannot serve as a masked α-hydroxyglycine . The quantitative outcome is a defined transformation: methoxy → hydroxy under standard cleavage conditions, establishing a predictable and reproducible post-synthetic modification pathway.

SPPS Protocol
Class-level inference
α-Hydroxyglycine-extended peptide Stable α-alkylglycine residue
Validated unmasking workflow starting point
TFA/5% H₂O cleavage; method in reference
Solid-phase peptide synthesis C-terminal amidation Peptide hormone mimetics

Procurement-Relevant Application Scenarios for (RS)-Fmoc-alpha-methoxyglycine CAS 156059-09-5


Chemical Synthesis of C-Terminal Peptide Amides via Masked α-Hydroxyglycine Precursor

Incorporation of (RS)-Fmoc-alpha-methoxyglycine into SPPS followed by TFA/5% H₂O cleavage generates α-hydroxyglycine-extended peptides. These intermediates are direct chemical precursors to C-terminal amides, mimicking the endogenous peptidyl-α-hydroxyglycine substrate of peptidyl-α-hydroxyglycine α-amidating lyase (PAL) [1]. This application is essential for the production of amidated peptide hormones and neuropeptides where C-terminal amidation is critical for biological activity.

Synthesis of Conformationally Restricted Bridged Peptide Mimetics via Intramolecular Amidoalkylation

When incorporated as a Phe-α-methoxyglycine dipeptide unit, (RS)-Fmoc-alpha-methoxyglycine undergoes stereospecific intramolecular amidoalkylation to generate 4-amino-2-benzazepin-3-one-1-carboxylic acid (ABZC) scaffolds—conformationally restricted bridged analogues of Phe-Gly [1]. This application is relevant for structure-based drug design requiring rigid peptide backbone architectures not achievable with standard α,α-disubstituted glycine analogs.

Solid-Phase Synthesis of α-Hydroxyglycine-Containing Peptide Libraries for Amidation Screening

(RS)-Fmoc-alpha-methoxyglycine enables the parallel synthesis of peptide libraries bearing a latent α-hydroxyglycine moiety at the C-terminus or internal positions. Post-synthetic unmasking yields α-hydroxyglycine residues that can be evaluated as substrates for amidating enzymes or chemically converted to amides [1]. This application is pertinent to pharmaceutical lead discovery programs targeting amidated peptide therapeutics.

Application
Selection Property
Validation Focus
C-terminal peptide amide synthesis
α-Hydroxyglycine precursor via TFA hydrolysis
Confirm amidation efficiency and substrate compatibility
Bridged peptide mimetics
α-Methoxy leaving group for amidoalkylation
Evaluate stereospecific ABZC scaffold formation
Amidation screening libraries
Latent α-hydroxyglycine in parallel synthesis
Assess unmasking and enzymatic amidation activity

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